
N-(2-Methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butyramide group attached to a 4-methyloxazol-2-yl ring and a 2-methylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide typically involves the reaction of 4-methyloxazole with 2-methylbutylamine in the presence of a suitable coupling agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)acetamide
- N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)propionamide
Uniqueness
N-(2-Methylbutyl)-N-(4-methyloxazol-2-yl)butyramide is unique due to its specific structural features, such as the combination of the butyramide group with the 4-methyloxazol-2-yl ring and the 2-methylbutyl chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
57068-41-4 |
|---|---|
Formule moléculaire |
C13H22N2O2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-(2-methylbutyl)-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C13H22N2O2/c1-5-7-12(16)15(8-10(3)6-2)13-14-11(4)9-17-13/h9-10H,5-8H2,1-4H3 |
Clé InChI |
GRXRMKWAFAZIDV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CC(C)CC)C1=NC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


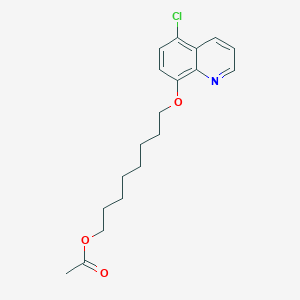
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
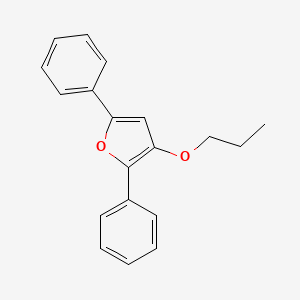
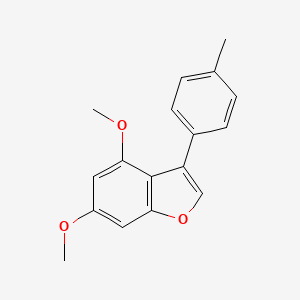

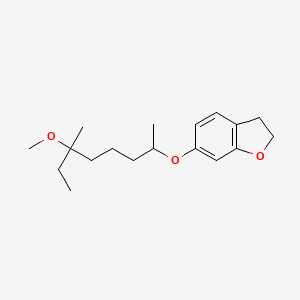

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
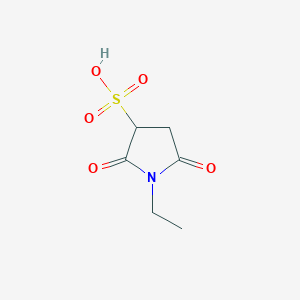
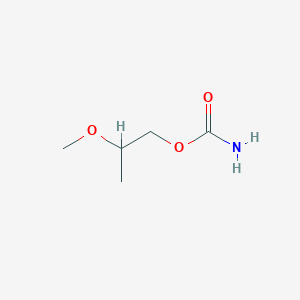
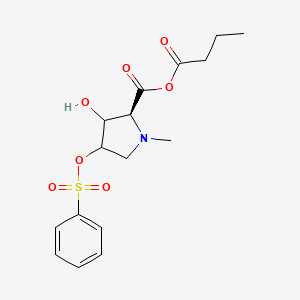
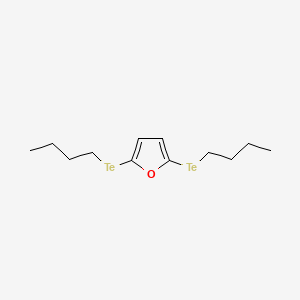
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)

